
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- is an organic compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with a dimethyl group and a propenyloxy group. It is a colorless liquid and is often used in various chemical and industrial applications due to its reactivity and stability .
Preparation Methods
The synthesis of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- typically involves the reaction of catechol with disubstituted halomethanes. This method is efficient and yields a high purity product. The reaction conditions often include the use of aprotic polar solvents to facilitate the methylenation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Its reactivity allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes .
Comparison with Similar Compounds
1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- can be compared with other similar compounds such as:
1,3-Benzodioxole: A simpler structure without the dimethyl and propenyloxy groups, used in the synthesis of various bioactive compounds.
2,2-Dimethyl-1,3-benzodioxole: Similar in structure but lacks the propenyloxy group, used in pharmaceutical research.
2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole: Another related compound with different substituents, used as a reference material in analytical chemistry.
These comparisons highlight the unique structural features and reactivity of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)-, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89084-84-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,2-dimethyl-4-prop-2-enoxy-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O3/c1-4-8-13-9-6-5-7-10-11(9)15-12(2,3)14-10/h4-7H,1,8H2,2-3H3 |
InChI Key |
RBBGZVFBBYBNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)OCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


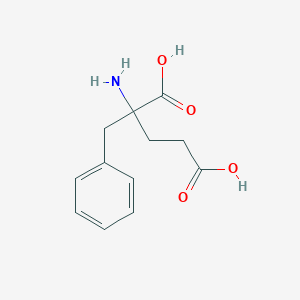
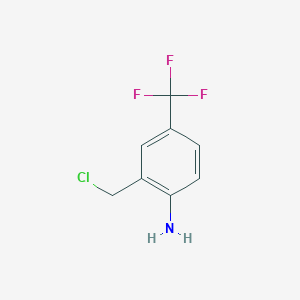

![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)
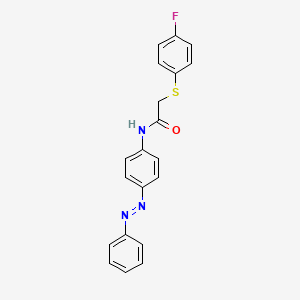



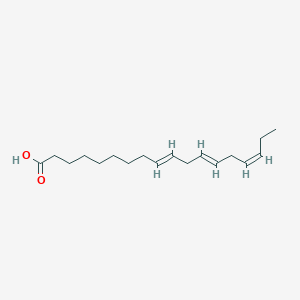
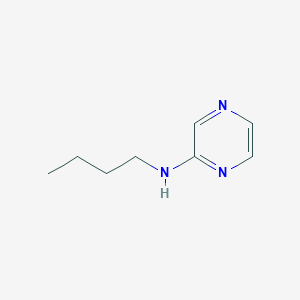
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)
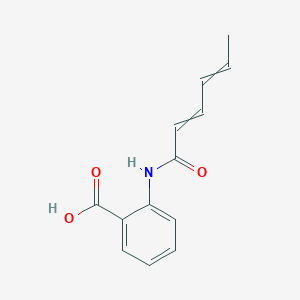
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
